(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone

Description

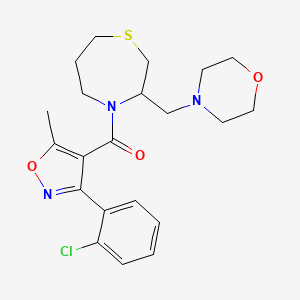

The compound “(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone” is a structurally complex molecule featuring an isoxazole ring substituted with a 2-chlorophenyl group and a methyl group, linked via a methanone bridge to a 1,4-thiazepane ring modified with a morpholinomethyl substituent. For instance, compounds with chlorophenyl-substituted heterocycles are frequently explored in medicinal and agrochemical research due to their stability and interaction with biological targets .

Properties

IUPAC Name |

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O3S/c1-15-19(20(23-28-15)17-5-2-3-6-18(17)22)21(26)25-7-4-12-29-14-16(25)13-24-8-10-27-11-9-24/h2-3,5-6,16H,4,7-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLJMLGUOLGYGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCCSCC3CN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Molecular Formula

- Empirical Formula : CHClNO

- Molecular Weight : Approximately 335.81 g/mol

Structural Features

The compound features a complex structure with two main pharmacophoric components:

- Isosoxazole Ring : Known for its role in various biological activities, including anti-inflammatory and analgesic effects.

- Thiazepan Ring : Often associated with neuroactive properties and potential as a therapeutic agent in anxiety and depression.

The biological activity of the compound is primarily attributed to its ability to interact with various biological targets, including receptors involved in neurotransmission and inflammatory pathways.

- Receptor Modulation : The isoxazole moiety is known to interact with GABA receptors, potentially enhancing inhibitory neurotransmission.

- Anti-inflammatory Activity : The thiazepan component may contribute to anti-inflammatory effects through inhibition of pro-inflammatory cytokines.

In Vitro Studies

Recent studies have demonstrated significant biological activities of this compound:

Case Studies

- Anticancer Potential : A study evaluated the compound's effects on MCF-7 breast cancer cells, revealing a dose-dependent decrease in cell viability, suggesting potential for development as an anticancer agent.

- Neuropharmacological Effects : In animal models, the compound demonstrated anxiolytic effects, indicating its potential utility in treating anxiety disorders.

Comparison with Similar Compounds

Isoxazole- and Thiazole-Based Derivatives

The target compound’s isoxazole core shares similarities with thiazole derivatives described in , such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole . Both classes exhibit planar conformations with substituted aryl groups, though the target compound’s thiazepane-morpholine moiety introduces greater conformational flexibility compared to the rigid pyrazole-triazole systems in .

Thiazepane and Morpholine Modifications

The 1,4-thiazepane ring in the target compound is distinct from the triazol-3-ylthio ethanones in , which feature sulfonylphenyl and difluorophenyl groups. However, the morpholinomethyl substituent parallels the use of morpholine in drug design for enhancing solubility and bioavailability, a strategy also observed in pesticide compounds like triticonazole (), which employs triazole and chlorophenyl groups for antifungal activity .

Anticancer Potential

Structurally related chlorophenyl heterocycles, such as those in , could similarly modulate redox pathways or enzyme activity, suggesting a plausible mechanism for the target molecule .

Molecular Interactions and Computational Analysis

Noncovalent Interactions

The target compound’s chlorophenyl and morpholine groups likely engage in van der Waals interactions and hydrogen bonding, similar to the fluorophenyl-thiazole derivatives in . Tools like Multiwfn () can map electrostatic potentials to predict binding sites, while methods in reveal noncovalent interactions critical for ligand-receptor recognition .

Crystallographic Insights

Compounds in were crystallized in triclinic P 1 symmetry, with planar conformations disrupted by perpendicular fluorophenyl groups. The target compound’s thiazepane ring may adopt similar flexibility, necessitating SHELX-based refinement () for accurate structural determination .

Data Tables

Table 1: Structural Comparison of Key Analogues

Table 2: Computational Tools for Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.